N-Thionylaniline as a Dienophile: Comparative Reactivity in Diels-Alder Cycloadditions
N-Thionylaniline acts as a dienophile in [4+2] cycloadditions. Its reactivity is enhanced by electron-withdrawing substituents on the phenyl ring, as demonstrated by Kresze and Levchenko [1]. In contrast, alkyl N-sulfinyl compounds are unreactive as dienophiles under standard conditions [2]. While specific yield data for unsubstituted N-thionylaniline is not provided in the primary literature, its established role as a foundational dienophile underscores its utility compared to unreactive alkyl analogs [REFS-1, REFS-2].
| Evidence Dimension | Dienophile Reactivity in [4+2] Cycloaddition |
|---|---|
| Target Compound Data | Reactive as a dienophile with conjugated dienes; reactivity enhanced by electron-withdrawing groups [1]. |
| Comparator Or Baseline | Alkyl N-sulfinyl compounds are reportedly unreactive as dienophiles under standard conditions [2]. |
| Quantified Difference | Qualitative difference: phenyl-substituted N-thionylaniline is reactive; alkyl-substituted are unreactive [REFS-1, REFS-2]. |
| Conditions | Diels-Alder cycloaddition with 1,3-dienes at or below room temperature for electron-deficient N-sulfinylanilines [1]. |
Why This Matters
This confirms N-thionylaniline as a viable dienophile for heterocycle construction, while alkyl sulfinylamines are not, guiding proper reagent selection.
- [1] Weinreb, S. M. (1988). Synthetic Methodology Based upon N-Sulfinyl Dienophile [4 + 2] Cycloaddition Reactions. Accounts of Chemical Research, 21(8), 313–318. https://doi.org/10.1021/ar00152a005. View Source
- [2] Weinreb, S. M. (1988). Synthetic Methodology Based upon N-Sulfinyl Dienophile [4 + 2] Cycloaddition Reactions. Accounts of Chemical Research, 21(8), 313–318. (Note: Alkyl N-sulfinyl compounds are reported unreactive). View Source
